![molecular formula C24H16Cl2FN5O2 B15087361 N-(3,4-Dichlorophenyl)-2-((2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}hydrazino)-2-oxoacetamide CAS No. 477732-67-5](/img/structure/B15087361.png)
N-(3,4-Dichlorophenyl)-2-((2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}hydrazino)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Dichlorophenyl)-2-((2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}hydrazino)-2-oxoacetamide is a complex organic compound characterized by its unique chemical structure
Vorbereitungsmethoden
The synthesis of N-(3,4-Dichlorophenyl)-2-((2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}hydrazino)-2-oxoacetamide involves multiple steps. The synthetic route typically starts with the preparation of the core pyrazole structure, followed by the introduction of the dichlorophenyl and fluorophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .
Analyse Chemischer Reaktionen
N-(3,4-Dichlorophenyl)-2-((2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}hydrazino)-2-oxoacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic effects. Additionally, in the industry, it is used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of N-(3,4-Dichlorophenyl)-2-((2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}hydrazino)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, N-(3,4-Dichlorophenyl)-2-((2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}hydrazino)-2-oxoacetamide stands out due to its unique chemical structure and properties. Similar compounds include 3-(3,4-Dichlorophenyl)-1,1-dimethylurea and other dichlorophenyl derivatives. These compounds share some structural similarities but differ in their specific functional groups and overall chemical behavior .
Eigenschaften
CAS-Nummer |
477732-67-5 |
|---|---|
Molekularformel |
C24H16Cl2FN5O2 |
Molekulargewicht |
496.3 g/mol |
IUPAC-Name |
N-(3,4-dichlorophenyl)-N'-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]oxamide |
InChI |
InChI=1S/C24H16Cl2FN5O2/c25-20-11-10-18(12-21(20)26)29-23(33)24(34)30-28-13-16-14-32(19-4-2-1-3-5-19)31-22(16)15-6-8-17(27)9-7-15/h1-14H,(H,29,33)(H,30,34)/b28-13+ |
InChI-Schlüssel |
YIAKMMSVMHHLDV-XODNFHPESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=N/NC(=O)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=NNC(=O)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


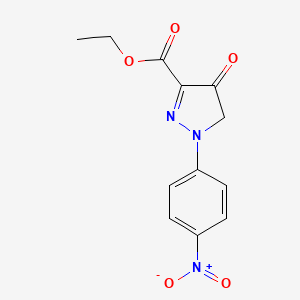
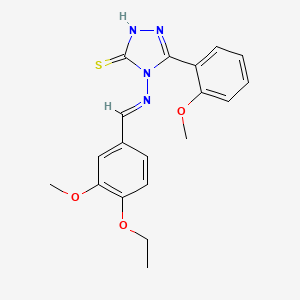
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[2-bromo-4-[(3-chlorophenyl)methoxy]-6-methoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B15087292.png)
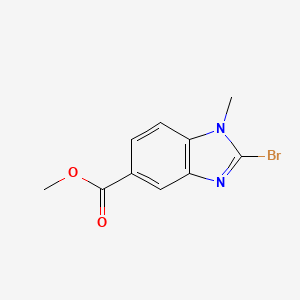
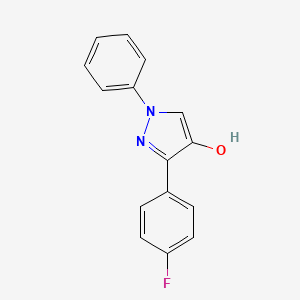
![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E,2E)-3-phenyl-2-propenylidene]propanohydrazide](/img/structure/B15087326.png)
![2-((E)-{[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B15087334.png)
![N-(3-[2-Furyl]acryloyl)-L-tryptophan methyl ester](/img/structure/B15087340.png)
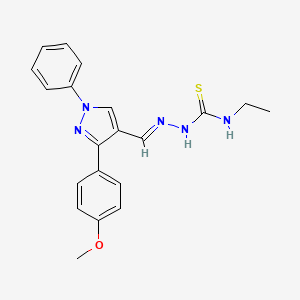
![2-amino-4-(4-bromophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15087367.png)
![4-(4-chlorophenyl)-3-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B15087371.png)
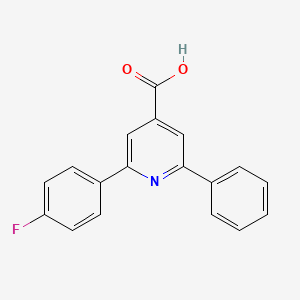
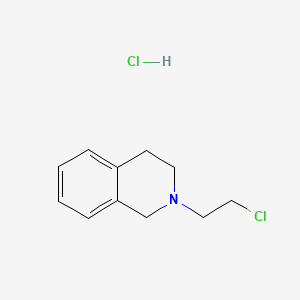
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B15087386.png)
